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Abstract

TG-003 is a potent and selective small molecule inhibitor of the Cdc2-like kinase (CLK) family,
with notable activity against CLK1 and CLK4. Its primary mechanism of action involves the
ATP-competitive inhibition of these kinases, leading to a reduction in the phosphorylation of
serine/arginine-rich (SR) proteins. This modulation of SR protein phosphorylation directly
impacts the regulation of alternative mRNA splicing. A significant application of TG-003 in
molecular biology research is the investigation of splicing-related diseases, particularly in the
context of cancer. Notably, TG-003 has been utilized to probe the mechanisms underlying the
generation of the androgen receptor splice variant 7 (AR-V7) in castration-resistant prostate
cancer (CRPC). By inhibiting CLK1, TG-003 prevents the phosphorylation of the splicing factor
SRSF1, which is crucial for the production of AR-V7. This guide provides an in-depth overview
of TG-003, including its biochemical properties, mechanism of action, and detailed protocols for
its application in key molecular biology experiments.

Introduction to TG-003

TG-003 is a benzothiazole compound that has emerged as a valuable tool for studying the role
of CLK kinases in cellular processes, particularly alternative splicing.[1][2] CLKs are dual-
specificity kinases that phosphorylate SR proteins, a family of splicing factors that play a critical
role in the selection of splice sites in pre-mRNA.[3] Dysregulation of alternative splicing is a
hallmark of many diseases, including cancer, making the modulation of this process a key area
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of therapeutic interest.[3] TG-003's ability to selectively inhibit CLKs allows researchers to
investigate the specific consequences of blocking this signaling pathway.

Quantitative Data: Inhibitory Activity of TG-003

TG-003 exhibits potent inhibitory activity against several members of the CLK family, as well as
the related DYRK kinases. The half-maximal inhibitory concentration (IC50) values are
summarized in the table below.

Kinase Target IC50 (nM)
mClk1 20

mClk2 200
mClk3 >10,000
mClk4 15
DYRK1A 24
DYRK1B 34

Data sourced from Tocris Bioscience and
Selleck Chemicals.[4][5]

Mechanism of Action: Inhibition of the
CLK1/SRSF1/AR-V7 Pathway

In the context of castration-resistant prostate cancer, the expression of the androgen receptor
splice variant 7 (AR-V7) is a key mechanism of resistance to androgen deprivation therapies.[6]
[7] AR-V7 lacks the ligand-binding domain, rendering it constitutively active. The generation of
AR-V7 is dependent on the alternative splicing of the androgen receptor (AR) pre-mRNA, a
process regulated by the CLK1 kinase.

The signaling pathway is as follows:

o CLK1 Activation: CLK1 is an active kinase in prostate cancer cells.
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e SRSF1 Phosphorylation: CLK1 phosphorylates the splicing factor SRSF1 (also known as
ASF/SF2).

e Spliceosome Recruitment: Phosphorylated SRSF1 is recruited to the AR pre-mRNA.

e AR-V7 Splicing: The recruitment of phosphorylated SRSF1 promotes the inclusion of a
cryptic exon, leading to the production of the AR-V7 mRNA transcript.

o AR-V7 Protein Expression: The AR-V7 mRNA is translated into the constitutively active AR-
V7 protein, which drives tumor growth.

TG-003 acts as an ATP-competitive inhibitor of CLK1, preventing the phosphorylation of
SRSFL1.[4][5] This disruption of the signaling cascade leads to a reduction in AR-V7 expression.
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Caption: Mechanism of TG-003 action in inhibiting AR-V7 splicing.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing TG-003 to investigate its
effects on the CLK1/SRSF1/AR-V7 pathway.

In Vitro Kinase Assay for CLK1 Inhibition

This protocol is for determining the inhibitory effect of TG-003 on CLK1 kinase activity.

Materials:
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e Recombinant human CLK1 (e.g., from Cell Signaling Technology)
¢ RS-peptide substrate (RSRSRSRSRSR)

» Kinase Buffer (5X): 300 mM HEPES-NaOH (pH 7.5), 15 mM MgCI2, 15 mM MnCI2, 15 uM
Na-orthovanadate

e ATP solution (10 mM)
« [y-33P]-ATP or [y-32P]-ATP
e TG-003 stock solution (in DMSO)
e P81 phosphocellulose paper
e 1% Phosphoric acid
 Scintillation counter
Procedure:
e Prepare a 1X kinase buffer from the 5X stock.
o Dilute recombinant CLK1 to a working concentration (e.g., 20 ng/ul) in 1X kinase buffer.
o Prepare serial dilutions of TG-003 in 1X kinase buffer.
 In a microcentrifuge tube, combine:
o 10 pl of diluted CLK1
o 10 pl of RS-peptide substrate (100 ng/ul)
o 5 pl of TG-003 dilution (or DMSO for control)
e Pre-incubate the mixture for 10 minutes at room temperature.

« Initiate the kinase reaction by adding 5 pl of ATP solution containing [y-33P]-ATP or [y-32P]-
ATP.
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Incubate the reaction for 30 minutes at 30°C.[8]

Spot 20 pl of the reaction mixture onto P81 phosphocellulose paper to terminate the
reaction.

Wash the P81 paper three times with 1% phosphoric acid for 5 minutes each.

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation

counter.

Calculate the percentage of inhibition for each TG-003 concentration relative to the DMSO

control.
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Caption: Workflow for an in vitro CLK1 kinase inhibition assay.
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Western Blot Analysis of SRSF1 Phosphorylation

This protocol describes the detection of phosphorylated SRSFL1 in prostate cancer cells treated
with TG-003.

Materials:

Prostate cancer cell line (e.g., 22Rv1)
e Cell culture medium and supplements
e TG-003 stock solution (in DMSO)
 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
o BCA protein assay kit
o SDS-PAGE gels and running buffer
» Transfer buffer and PVDF membrane
e Blocking buffer (e.g., 5% BSA in TBST)
e Primary antibodies:
o Anti-phospho-SRSF1 (Serine) antibody
o Anti-SRSF1 antibody
o Anti-B-actin or GAPDH antibody (loading control)
e HRP-conjugated secondary antibody
o ECL detection reagent
o Chemiluminescence imaging system

Procedure:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/product/b1682776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Seed prostate cancer cells in a 6-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of TG-003 (or DMSO for control) for a specified
time (e.g., 24 hours).

e Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and
phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA assay.

o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

e Incubate the membrane with the primary anti-phospho-SRSF1 antibody overnight at 4°C.
e Wash the membrane three times with TBST for 10 minutes each.

 Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

e Wash the membrane three times with TBST for 10 minutes each.
» Detect the signal using an ECL reagent and a chemiluminescence imaging system.

» Strip the membrane and re-probe with anti-SRSF1 and a loading control antibody to
normalize the results.

RT-gqPCR for AR-V7 Expression

This protocol details the quantification of AR-V7 mRNA levels in prostate cancer cells following
TG-003 treatment.

Materials:

o Prostate cancer cell line (e.g., 22Rv1)
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e Cell culture medium and supplements

¢ TG-003 stock solution (in DMSO)

o RNA extraction kit (e.g., TRIzol)

o CcDNA synthesis kit

e (PCR master mix (e.g., SYBR Green)

e gPCR primers for AR-V7 and a housekeeping gene (e.g., GAPDH)
» Real-time PCR instrument

Primer Sequences:

AR-V7 Forward: 5-CCACCCTGTGTGTCCATCTT-3'

AR-V7 Reverse: 5'-GCTCACTGGGTGTGGAAATAG-3

GAPDH Forward: 5-GAAGGTGAAGGTCGGAGTCA-3'

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

Procedure:

o Treat prostate cancer cells with TG-003 as described in the Western blot protocol.

o Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's
instructions.

o Synthesize cDNA from the extracted RNA using a cDNA synthesis Kit.
e Set up the gPCR reaction in a 96-well plate with the following components per well:
o gPCR master mix

o Forward and reverse primers for AR-V7 or GAPDH
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o cDNA template

o Nuclease-free water

» Perform the gPCR using a real-time PCR instrument with the following cycling conditions:
o Initial denaturation: 95°C for 10 minutes
o 40 cycles of:
» Denaturation: 95°C for 15 seconds
= Annealing/Extension: 60°C for 1 minute

e Analyze the data using the AACt method to determine the relative expression of AR-V7
normalized to the housekeeping gene.

Conclusion

TG-003 is a powerful research tool for dissecting the role of CLK kinases in the regulation of
alternative splicing. Its application in the context of prostate cancer has provided significant
insights into the mechanisms driving resistance to therapy. The detailed protocols provided in
this guide offer a framework for researchers to utilize TG-003 in their own investigations into
splicing-dependent cellular processes and disease pathologies. The continued study of
compounds like TG-003 holds promise for the development of novel therapeutic strategies
targeting aberrant splicing in a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd

Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4580995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4580995/
https://www.tocris.com/products/tg-003_4336
https://www.selleckchem.com/products/tg003.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6523118/
https://pubmed.ncbi.nlm.nih.gov/30939845/
https://pubmed.ncbi.nlm.nih.gov/30939845/
https://bio-protocol.org/exchange/minidetail?id=305011&type=30
https://www.benchchem.com/product/b1682776#tg-003-applications-in-molecular-biology-research
https://www.benchchem.com/product/b1682776#tg-003-applications-in-molecular-biology-research
https://www.benchchem.com/product/b1682776#tg-003-applications-in-molecular-biology-research
https://www.benchchem.com/product/b1682776#tg-003-applications-in-molecular-biology-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1682776?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

